molecular formula C5H8O3 B2750659 (2E)-4-Methoxy-2-butenoic Acid CAS No. 63968-74-1; 75933-65-2

(2E)-4-Methoxy-2-butenoic Acid

Cat. No.: B2750659
CAS No.: 63968-74-1; 75933-65-2
M. Wt: 116.116
InChI Key: ZOJKRWXDNYZASL-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-4-Methoxy-2-butenoic Acid is an organic compound characterized by the presence of a methoxy group attached to a butenoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-4-Methoxy-2-butenoic Acid typically involves the reaction of methoxyacetaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:

    Base: Sodium ethoxide or potassium tert-butoxide

    Solvent: Ethanol or methanol

    Temperature: 60-80°C

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

(2E)-4-Methoxy-2-butenoic Acid undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2).

Major Products

    Oxidation: Aldehydes or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

(2E)-4-Methoxy-2-butenoic Acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2E)-4-Methoxy-2-butenoic Acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (2E)-4-Methoxy-2-butenoic Acid: can be compared with other methoxy-substituted butenoic acids and related compounds such as:

Uniqueness

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

(E)-4-methoxybut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-8-4-2-3-5(6)7/h2-3H,4H2,1H3,(H,6,7)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOJKRWXDNYZASL-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63968-74-1
Record name (2E)-4-methoxybut-2-enoic acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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